

# Application Note: Mass Spectrometry Analysis of 2,3-Difluoro-4-hydroxybenzonitrile

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## Compound of Interest

Compound Name: 2,3-Difluoro-4-hydroxybenzonitrile

Cat. No.: B167122

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## Introduction

**2,3-Difluoro-4-hydroxybenzonitrile** is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its chemical structure, featuring a nitrile group, a hydroxyl group, and two fluorine atoms on the benzene ring, presents a unique profile for mass spectrometric analysis. This application note provides a detailed protocol for the qualitative and quantitative analysis of **2,3-Difluoro-4-hydroxybenzonitrile** using mass spectrometry. The methodologies outlined are designed for researchers, scientists, and drug development professionals to achieve accurate mass determination, structural elucidation, and quantification of this compound in various matrices.

## Chemical Properties

A summary of the key chemical properties of **2,3-Difluoro-4-hydroxybenzonitrile** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C7H3F2NO	[1][2]
Molar Mass	155.10 g/mol	[1]
Appearance	White or off-white solid	[1][2]
Purity	98%	[2]
Melting Point	145-147°C	
Boiling Point	260.8°C at 760 mmHg	
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water.	[1]

## Experimental Protocols

### Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.[3][4]

The following protocol is recommended for the preparation of **2,3-Difluoro-4-hydroxybenzonitrile** for analysis.

Materials:

- **2,3-Difluoro-4-hydroxybenzonitrile** standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- 0.22 µm syringe filters

- 2 mL autosampler vials

#### Protocol:

- Stock Solution Preparation: Accurately weigh 1 mg of **2,3-Difluoro-4-hydroxybenzonitrile** and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
- Working Standard Preparation: Prepare a series of working standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Sample Matrix Preparation: For analysis in a complex matrix (e.g., plasma, tissue homogenate), perform a protein precipitation or liquid-liquid extraction to remove interfering substances. A common method is to add three volumes of ice-cold acetonitrile to one volume of the sample, vortex, centrifuge, and collect the supernatant.
- Final Dilution and Filtration: Dilute the supernatant or working standards with a mobile phase-like solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid). Filter the final solution through a 0.22 µm syringe filter into a 2 mL autosampler vial.<sup>[5]</sup>

## Mass Spectrometry Conditions

The following conditions are recommended for the analysis of **2,3-Difluoro-4-hydroxybenzonitrile** using a high-resolution mass spectrometer coupled with a liquid chromatography system. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.<sup>[6][7][8]</sup>

#### Liquid Chromatography (LC) Parameters:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min

- Injection Volume: 5  $\mu$ L
- Column Temperature: 40°C

#### Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
- Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr
- Mass Range: m/z 50-500
- Data Acquisition: Full scan and tandem MS (MS/MS) modes

## Data Presentation

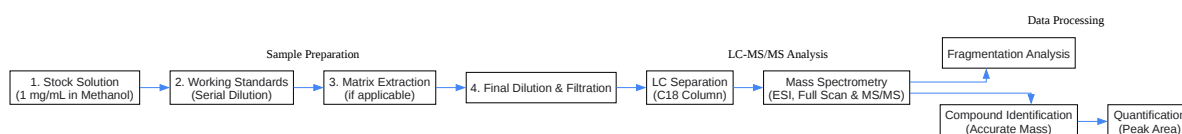
The predicted mass-to-charge ratios (m/z) for various adducts of **2,3-Difluoro-4-hydroxybenzonitrile** are summarized in Table 2. These values are crucial for accurate mass determination and compound identification.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	156.02554
[M+Na] <sup>+</sup>	178.00748
[M-H] <sup>-</sup>	154.01098
[M+NH <sub>4</sub> ] <sup>+</sup>	173.05208
[M+K] <sup>+</sup>	193.98142
[M+HCOO] <sup>-</sup>	200.01646

Data sourced from PubChemLite.[9]

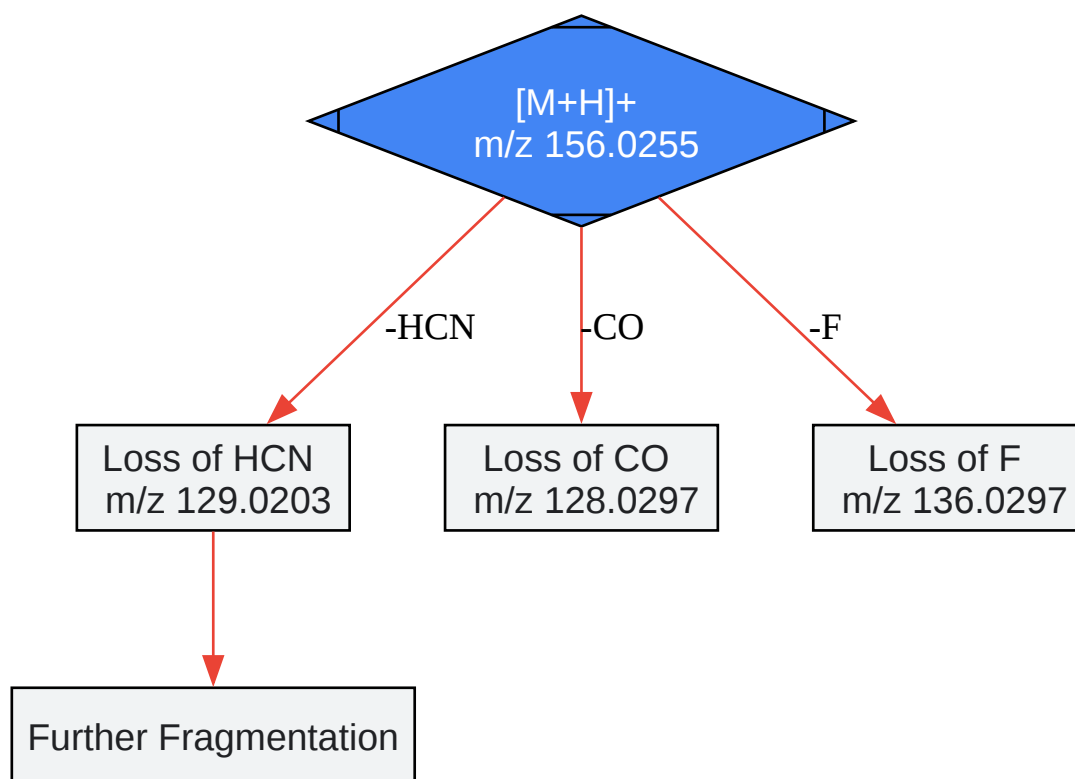
## Visualization of Experimental Workflow and Fragmentation Pathway

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for **2,3-Difluoro-4-hydroxybenzonitrile**.



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Caption: Experimental workflow for the LC-MS/MS analysis of **2,3-Difluoro-4-hydroxybenzonitrile**.



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Caption: Proposed fragmentation pathway for the  $[M+H]^+$  ion of **2,3-Difluoro-4-hydroxybenzonitrile**.

## Conclusion

This application note provides a comprehensive guide for the mass spectrometry analysis of **2,3-Difluoro-4-hydroxybenzonitrile**. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the predicted mass data and a proposed fragmentation pathway, offer a solid foundation for researchers. These methods can be adapted for various research applications, including pharmacokinetic studies, metabolite identification, and purity assessment in drug development and chemical synthesis. The provided visualizations serve as a clear reference for the experimental process and expected fragmentation behavior of the molecule.

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